molecular formula C21H26N6O2 B11003767 N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B11003767
M. Wt: 394.5 g/mol
InChI Key: JNIYZYJSKPRCCO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a triazolopyridazine moiety, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-14(2)20-24-23-18-8-9-19(25-27(18)20)26-12-10-15(11-13-26)21(28)22-16-4-6-17(29-3)7-5-16/h4-9,14-15H,10-13H2,1-3H3,(H,22,28)

InChI Key

JNIYZYJSKPRCCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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